molecular formula C21H20N2O2S2 B12151525 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12151525
M. Wt: 396.5 g/mol
InChI Key: HUDUOQGQUHOORK-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring, a thieno[2,3-d]pyrimidin-4(3H)-one core, and a sulfanyl group attached to a methylbenzyl moiety.

Preparation Methods

The synthesis of 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to the death of the bacteria. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar compounds to 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones and furan-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2S2/c1-13-7-4-5-8-16(13)12-26-21-22-19-18(14(2)15(3)27-19)20(24)23(21)11-17-9-6-10-25-17/h4-10H,11-12H2,1-3H3

InChI Key

HUDUOQGQUHOORK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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